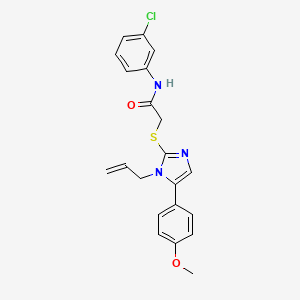

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

説明

2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core substituted with an allyl group, a 4-methoxyphenyl moiety, and an N-(3-chlorophenyl)acetamide side chain. Its unique substitution pattern distinguishes it from related compounds, influencing its physicochemical properties and biological interactions.

特性

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-3-11-25-19(15-7-9-18(27-2)10-8-15)13-23-21(25)28-14-20(26)24-17-6-4-5-16(22)12-17/h3-10,12-13H,1,11,14H2,2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXPREJFXNDBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound belonging to the class of thioamide derivatives, characterized by its unique heterocyclic structure that includes an imidazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 317.4 g/mol. Its structure features an allyl group, a methoxyphenyl moiety, and a chlorophenyl acetamide, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O2S |

| Molecular Weight | 317.4 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that derivatives of imidazole, including 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit various bacterial strains by interfering with their metabolic processes. For instance, the compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial enzymes involved in DNA replication and cell wall synthesis .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary findings suggest it may be effective against fungal pathogens such as Fusarium oxysporum. The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups enhances antifungal efficacy, making it a candidate for further exploration in antifungal drug development .

The proposed mechanism of action for 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide involves:

- Enzyme Inhibition : The compound is thought to inhibit key enzymes involved in bacterial and fungal metabolism.

- Cell Membrane Disruption : It may also affect the integrity of microbial cell membranes, leading to increased permeability and cell death.

- Interference with Nucleic Acid Synthesis : By targeting nucleic acid synthesis pathways, the compound could prevent replication in susceptible organisms .

Case Studies

Several studies have documented the biological activities of related compounds:

- Study on Antibacterial Efficacy :

- A study evaluated the antibacterial effects of imidazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antifungal Testing :

類似化合物との比較

Q & A

Q. How should researchers statistically analyze bioactivity data to ensure robustness?

- Answer :

- Triplicate experiments : Report mean ± SD (n=3) with ANOVA for significance testing (p<0.05) .

- Dose-response curves : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Outlier detection : Grubbs’ test to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。